[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid
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Overview
Description
“[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid” is a boronic acid-based compound with the molecular formula C24H19BFNO5S . It is also known as HA155 .
Molecular Structure Analysis
The molecular weight of this compound is 463.3 g/mol . The InChI (International Chemical Identifier) string of the compound is InChI=1S/C24H19BFNO5S/c26-20-9-3-17 (4-10-20)14-27-23 (28)22 (33-24 (27)29)13-16-5-11-21 (12-6-16)32-15-18-1-7-19 (8-2-18)25 (30)31/h1-13,30-31H,14-15H2/b22-13-
. The Canonical SMILES (Simplified Molecular Input Line Entry System) string is B (C1=CC=C (C=C1)COC2=CC=C (C=C2)C=C3C (=O)N (C (=O)S3)CC4=CC=C (C=C4)F) (O)O
.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 463.3 g/mol . Unfortunately, I was unable to find more specific information on the physical and chemical properties of this compound from the web search results.
Scientific Research Applications
Hypoglycemic Activity : Several 2,4-thiazolidinedione derivatives have been synthesized and evaluated for hypoglycemic activity in animal models. Some derivatives exhibited promising activity in lowering blood glucose levels (Nikalje et al., 2012).
Modulation of PPARγ and GLUT-4 : A particular compound showed an increase in mRNA expression of PPARγ and GLUT-4 levels, indicating potential as a treatment for non-insulin dependent diabetes mellitus (Navarrete-Vázquez et al., 2014).
Antibacterial Activity : Some novel 4-oxo-1,3-thiazolidine derivatives were found to have in vitro growth inhibitory activity against several microbes like E. coli and S. aureus (Desai et al., 2001).
Anticancer and Antioxidant Activities : Novel 5-(aroyl)methyl- and 5-(aroyl)methylen-2-ylidene-1,3-thiazolidin-4-ones showed high antioxidant and anticancer activities (Saied et al., 2019).
Antihyperglycemic Evaluation : Studies on 2,4-thiazolidinedione derivatives of aryl-substituted cinnamic acid showed promising antihyperglycemic activity in diabetic rat models (Kumar et al., 2011).
Hypoglycemic and Hypolipidemic Activity : Synthesized thiazolidinedione molecules exhibited significant reduction in blood glucose, cholesterol, and triglyceride levels in a type-2 diabetes model (Mehendale-Munj et al., 2011).
Treatment of Breast Cancer : Certain 4-oxo-butenoic acid derivatives were found to have anti-tumor properties against human breast carcinoma (Miles et al., 1958).
Antibacterial and Antifungal Activity : Thiazolidinones synthesized from Schiff bases showed notable antibacterial and antifungal properties (Chopde et al., 2017).
Antitumor and Anti-inflammatory Activities : Thiazolidin-4-ones with antitumor and anti-inflammatory activities were synthesized and evaluated (Horishny et al., 2020).
properties
IUPAC Name |
[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BFNO5S/c26-20-9-3-17(4-10-20)14-27-23(28)22(33-24(27)29)13-16-5-11-21(12-6-16)32-15-18-1-7-19(8-2-18)25(30)31/h1-13,30-31H,14-15H2/b22-13- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWUZCBSWABPMR-XKZIYDEJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BFNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676768 |
Source
|
Record name | [4-({4-[(Z)-{3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}methyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid | |
CAS RN |
1229652-21-4 |
Source
|
Record name | [4-({4-[(Z)-{3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}methyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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